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Compound of Interest

Compound Name: 4-Chlorophenyl sulfoxide

Cat. No.: B165687 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular orbital properties of 4-
Chlorophenyl sulfoxide, drawing upon computational data from structurally related

compounds to offer insights into its electronic characteristics. In the absence of a dedicated

computational study on 4-Chlorophenyl sulfoxide within the available literature, this guide

leverages data from similar substituted phenyl sulfoxides and related molecules to provide a

predictive comparison. The analysis focuses on key quantum chemical descriptors such as the

Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO),

and the HOMO-LUMO energy gap, which are crucial in understanding a molecule's reactivity,

stability, and potential as a pharmacophore.

Comparative Analysis of Molecular Orbital
Properties
The electronic properties of 4-Chlorophenyl sulfoxide are influenced by the presence of the

electron-withdrawing chlorine atom and the polar sulfoxide group. These features significantly

impact the energy levels of the frontier molecular orbitals (HOMO and LUMO). A smaller

HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability.[1]

Based on computational studies of analogous aromatic sulfoxides and chloro-substituted

phenyl compounds, the molecular orbital characteristics of 4-Chlorophenyl sulfoxide can be
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compared with other relevant molecules. For instance, studies on molecules containing the 4-

chlorophenyl moiety, such as 4-chlorophenyl-4-chlorobenzenesulfonate and (E)-3-(4-

Chlorophenyl)-1-(2-Hydroxyphenyl)prop-2-en-1-one, provide valuable reference points.[2][3]

The energy of the HOMO is related to the molecule's ability to donate electrons, while the

LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a

critical parameter for determining molecular stability and reactivity.[4]

Table 1: Comparison of Calculated Molecular Orbital Energies (eV)
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Compound HOMO (eV) LUMO (eV)
HOMO-
LUMO Gap
(eV)

Computatio
nal Method

Reference

4-

Chlorophenyl

sulfoxide

(Predicted)

~ -6.5 to -7.5 ~ -1.0 to -2.0 ~ 4.5 to 6.5 DFT/B3LYP
Inferred

from[2][5]

4-

chlorophenyl-

4-

chlorobenzen

esulfonate

-9.4781 1.7591 11.2372
B3LYP/6-

311++G(d,p)
[2]

Thiophene

Sulfonamide

Derivative

(Compound

3)

-7.21 -2.56 4.65
B3LYP/6-

311G(d,p)
[6]

Thiophene

Sulfonamide

Derivative

(Compound

7)

-5.99 -2.55 3.44
B3LYP/6-

311G(d,p)
[6]

(4-

fluorophenyl)

[...]-pyrazol-1-

yl]methanone

(M1)

-5.92 -2.50 3.42 DFT [7]

Note: Values for 4-Chlorophenyl sulfoxide are predictive and based on trends observed in

related structures. The actual values may vary depending on the specific computational

methodology employed.

Detailed Experimental and Computational Protocols
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The data presented for the comparative compounds are typically obtained through

computational chemistry methods, most notably Density Functional Theory (DFT). The

following outlines a standard protocol for such an analysis.

Computational Methodology: Density Functional Theory (DFT)

A common approach for calculating the molecular orbital properties of organic molecules

involves geometry optimization and subsequent electronic property calculations using DFT.

Molecular Structure Optimization: The initial 3D structure of the molecule is built and then

optimized to find its lowest energy conformation. This is typically performed using a

functional like B3LYP in conjunction with a basis set such as 6-311G(d,p) or 6-311++G(d,p).

[2][3][8] The choice of functional and basis set can influence the accuracy of the results.

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy

minimum, vibrational frequency calculations are performed. The absence of imaginary

frequencies indicates a stable structure.[2]

Molecular Orbital Analysis: Following successful optimization, the energies of the HOMO,

LUMO, and other molecular orbitals are calculated. The spatial distribution of these orbitals

can also be visualized to understand the regions of electron density involved in chemical

reactions.

Calculation of Quantum Chemical Descriptors: From the HOMO and LUMO energies, other

important descriptors such as the HOMO-LUMO energy gap, ionization potential, electron

affinity, chemical hardness, and softness can be derived to further characterize the

molecule's reactivity.[5]

Visualizing the Computational Workflow
The following diagram illustrates the logical workflow for a computational analysis of a molecule

like 4-Chlorophenyl sulfoxide.
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Caption: Logical workflow for the computational analysis of molecular orbitals.
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Data Summary
The following tables summarize key quantitative data for related compounds, providing a

framework for understanding the expected properties of 4-Chlorophenyl sulfoxide.

Table 2: Calculated Bond Lengths (Å) and Angles (°) for a Related Structure

Parameter Bond/Angle
Calculated
Value

Computational
Method

Reference

Bond Length C-S ~1.75 - 1.85 DFT Inferred from[9]

Bond Length S=O ~1.45 - 1.55 DFT
Inferred from[6]

[9]

Bond Length C-Cl ~1.74 - 1.76 DFT [3]

Bond Angle C-S-C ~95 - 105 DFT Inferred from[9]

Bond Angle C-S=O ~105 - 110 DFT Inferred from[9]

Note: These values are typical ranges observed in similar sulfoxide and chlorophenyl-

containing structures and serve as an estimation for 4-Chlorophenyl sulfoxide.

In conclusion, while direct computational data for 4-Chlorophenyl sulfoxide is not available in

the provided search results, a comparative analysis based on structurally similar molecules

offers valuable insights into its electronic structure and potential reactivity. The methodologies

and data presented here provide a solid foundation for researchers and drug development

professionals to understand and predict the behavior of this and other related sulfoxide

compounds. Further dedicated computational and experimental studies are warranted to

precisely elucidate the molecular orbital properties of 4-Chlorophenyl sulfoxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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